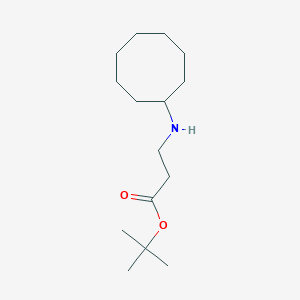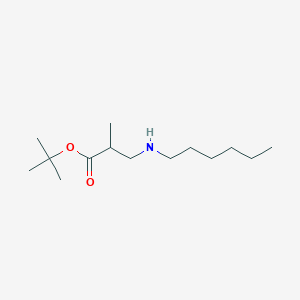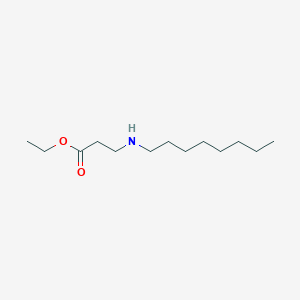
tert-Butyl 3-(cyclooctylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(cyclooctylamino)propanoate (TB-COP) is an organic compound containing a tert-butyl group and a cyclooctylamino group. It is a colorless liquid with a sweet odor that is used as a solvent and in the synthesis of pharmaceuticals. It is also used in the production of pesticides, dyes, and other organic compounds. TB-COP is a versatile compound with a wide range of applications in the laboratory, including in the synthesis of other organic compounds and in the development of new pharmaceuticals.
Scientific Research Applications
Bioseparation Processes
Three-phase partitioning (TPP) is gaining traction as a nonchromatographic bioseparation technology for its rapid, green, and economical advantages. TPP has been applied for the extraction, separation, and purification of bioactive molecules from natural sources, useful in food, cosmetics, and medicine. This method utilizes tert-butanol as part of its process, showcasing the compound's relevance in enhancing the separation efficiency of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The technology presents a promising direction for the separation of various bioactive molecules with intensive applications in food and medical fields (Yan et al., 2018).
Environmental Remediation
In environmental remediation, the degradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE aerobically and via cometabolism using alkanes as growth substrates have been identified. This research sheds light on the potential for tert-butyl compounds to be biodegraded, thus mitigating their environmental impact. This aspect of research demonstrates the importance of understanding the biodegradation pathways and the role of microorganisms in the environmental management of tert-butyl derivatives (Thornton et al., 2020).
Industrial Processes
In industrial processes, the application of tert-butyl compounds extends to the synthesis of phenolic antioxidants, which are critical in preventing oxidative reactions and extending the shelf life of products. Studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) have highlighted their presence in various environmental matrices and human tissues. The research emphasizes the need for developing novel SPAs with lower toxicity and environmental impact, demonstrating the compound's role in industrial applications concerning public health and safety (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl 3-(cyclooctylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-15(2,3)18-14(17)11-12-16-13-9-7-5-4-6-8-10-13/h13,16H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQKKCVNCOKVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)

![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)
![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)
![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)